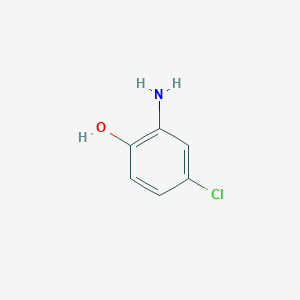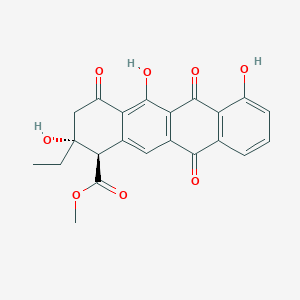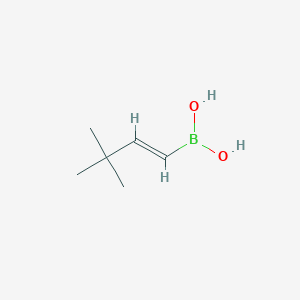
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
概要
説明
6-ブロモ-3-エトキシカルボニル-4-キノロンは、キノロンファミリーに属する化学化合物です。キノロンは、幅広い抗菌活性を有することで知られる合成化合物のクラスです。6-ブロモ-3-エトキシカルボニル-4-キノロンの構造は、6位に臭素原子、3位にエトキシカルボニル基を有するキノロンコアを含んでいます。
製法
合成経路と反応条件
6-ブロモ-3-エトキシカルボニル-4-キノロンの合成は、通常、適切な前駆体の環化を伴います。 一般的な方法の1つは、6-ブロモ-4-ヒドロキシキノリン-3-カルボン酸エチルエステルと適切な試薬を制御された条件下で反応させることです 。反応条件には、環化プロセスを促進するために触媒や溶媒を使用することがよくあります。
工業生産方法
6-ブロモ-3-エトキシカルボニル-4-キノロンの工業生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。 このプロセスには、精製や結晶化などの工程が含まれており、さらなる用途に適した形態で最終製品が得られます .
科学的研究の応用
6-Bromo-3-ethoxycarbonyl-4-quinolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinolone derivatives.
Biology: The compound’s potential antibacterial properties make it a candidate for studying new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of materials with specific properties, such as polymers and coatings
作用機序
6-ブロモ-3-エトキシカルボニル-4-キノロンの作用機序は、生物系における分子標的との相互作用を含みます。キノロンは、通常、DNAジャイレースやトポイソメラーゼIVなどの細菌酵素を標的とし、その機能を阻害して細菌細胞の死滅を引き起こします。 臭素とエトキシカルボニル基は、これらの標的に対する化合物の結合親和性と特異性に影響を与える可能性があります .
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethoxycarbonyl-4-quinolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester with suitable reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-bromo-3-ethoxycarbonyl-4-quinolone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
化学反応の分析
反応の種類
6-ブロモ-3-エトキシカルボニル-4-キノロンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、特定の条件下で酸化されて、異なる官能基を持つキノロン誘導体を生成できます。
還元: 還元反応は、キノロンコアを修飾し、その生物活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、求核剤などがあります。 温度や溶媒などの反応条件は、目的の変換を達成するために慎重に制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は、ヒドロキシル基やカルボニル基を持つキノロン誘導体を生成する可能性があり、置換反応は、6位にさまざまな官能基を導入することができます .
科学研究への応用
6-ブロモ-3-エトキシカルボニル-4-キノロンは、いくつかの科学研究への応用があります。
化学: より複雑なキノロン誘導体の合成におけるビルディングブロックとして使用されます。
生物学: この化合物の潜在的な抗菌特性により、新しい抗菌剤の研究対象となっています。
医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進行中です。
類似化合物との比較
類似化合物
シプロフロキサシン: 6位にフッ素原子を持つ、広く使用されているキノロン系抗生物質。
ノルフロキサシン: 抗菌特性が類似する別のキノロン系抗生物質。
ペフロキサシン: 幅広い抗菌活性を有することで知られています。
オキソリン酸: 異なる置換パターンを持つ、古いキノロン系抗生物質.
独自性
6-ブロモ-3-エトキシカルボニル-4-キノロンは、臭素原子とエトキシカルボニル基の存在により、他のキノロンと比べて、独特の化学的および生物学的特性を持つ可能性があります。
特性
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZIOBTVAJBBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351071 | |
| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122794-99-4, 79607-23-1 | |
| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)











